molecular formula C8H13NO4 B12668080 Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate CAS No. 93981-96-5

Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate

Cat. No.: B12668080
CAS No.: 93981-96-5
M. Wt: 187.19 g/mol
InChI Key: NOLVPZDOFTZBTP-UHFFFAOYSA-N
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Description

Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate is an organic compound with the molecular formula C8H13NO4. It is characterized by the presence of an ester group, a secondary amide group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate typically involves the reaction of ethyl chloroacetate with 2-methyl-1-oxoallylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl hydroxy((2-methyl-1-oxoallyl)amino)propanoate
  • Methyl hydroxy((2-methyl-1-oxoallyl)amino)acetate
  • Ethyl hydroxy((2-methyl-1-oxoallyl)amino)butanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

93981-96-5

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-methylprop-2-enoylamino)acetate

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)9-6(10)5(2)3/h7,11H,2,4H2,1,3H3,(H,9,10)

InChI Key

NOLVPZDOFTZBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C(=C)C)O

Origin of Product

United States

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